molecular formula C17H20N2OS B5745167 N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea

N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea

Cat. No.: B5745167
M. Wt: 300.4 g/mol
InChI Key: NMAFVQBVCKMBSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)thiourea: is an organic compound belonging to the class of thioureas. Thioureas are known for their diverse applications in various fields, including medicinal chemistry, agriculture, and material science. This compound features a thiourea core with two distinct aromatic substituents: a 3,5-dimethylphenyl group and a 3-methoxybenzyl group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)thiourea typically involves the reaction of 3,5-dimethylaniline with 3-methoxybenzyl isothiocyanate. The reaction is usually carried out in an organic solvent such as dichloromethane or ethanol under reflux conditions. The general reaction scheme is as follows:

3,5-dimethylaniline+3-methoxybenzyl isothiocyanateN-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)thiourea\text{3,5-dimethylaniline} + \text{3-methoxybenzyl isothiocyanate} \rightarrow \text{N-(3,5-dimethylphenyl)-N'-(3-methoxybenzyl)thiourea} 3,5-dimethylaniline+3-methoxybenzyl isothiocyanate→N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)thiourea

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions, such as temperature, solvent choice, and reaction time, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)thiourea can undergo various chemical reactions, including:

    Oxidation: The thiourea group can be oxidized to form sulfinyl or sulfonyl derivatives.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic rings can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Electrophilic substitution reactions may involve reagents like bromine or nitric acid.

Major Products Formed

    Oxidation: Sulfinyl or sulfonyl derivatives.

    Reduction: Corresponding amines.

    Substitution: Halogenated or nitrated aromatic compounds.

Scientific Research Applications

N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)thiourea has several applications in scientific research:

    Medicinal Chemistry: It is studied for its potential as an antimicrobial and anticancer agent.

    Agriculture: It may be used as a fungicide or herbicide.

    Material Science: The compound can be used in the synthesis of polymers and other advanced materials.

Mechanism of Action

The mechanism of action of N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)thiourea depends on its application:

    Antimicrobial Activity: It may inhibit microbial growth by interfering with essential enzymes or cellular processes.

    Anticancer Activity: The compound could induce apoptosis or inhibit cell proliferation by targeting specific molecular pathways.

    Fungicidal Activity: It may disrupt fungal cell membranes or inhibit key metabolic processes.

Comparison with Similar Compounds

Similar Compounds

  • N-phenyl-N’-benzylthiourea
  • N-(3,5-dimethylphenyl)-N’-phenylthiourea
  • N-(3-methoxyphenyl)-N’-benzylthiourea

Uniqueness

N-(3,5-dimethylphenyl)-N’-(3-methoxybenzyl)thiourea is unique due to the presence of both 3,5-dimethylphenyl and 3-methoxybenzyl groups, which may confer distinct chemical and biological properties compared to other thioureas. These substituents can influence the compound’s reactivity, solubility, and interaction with biological targets.

Properties

IUPAC Name

1-(3,5-dimethylphenyl)-3-[(3-methoxyphenyl)methyl]thiourea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2OS/c1-12-7-13(2)9-15(8-12)19-17(21)18-11-14-5-4-6-16(10-14)20-3/h4-10H,11H2,1-3H3,(H2,18,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMAFVQBVCKMBSI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=S)NCC2=CC(=CC=C2)OC)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

300.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.